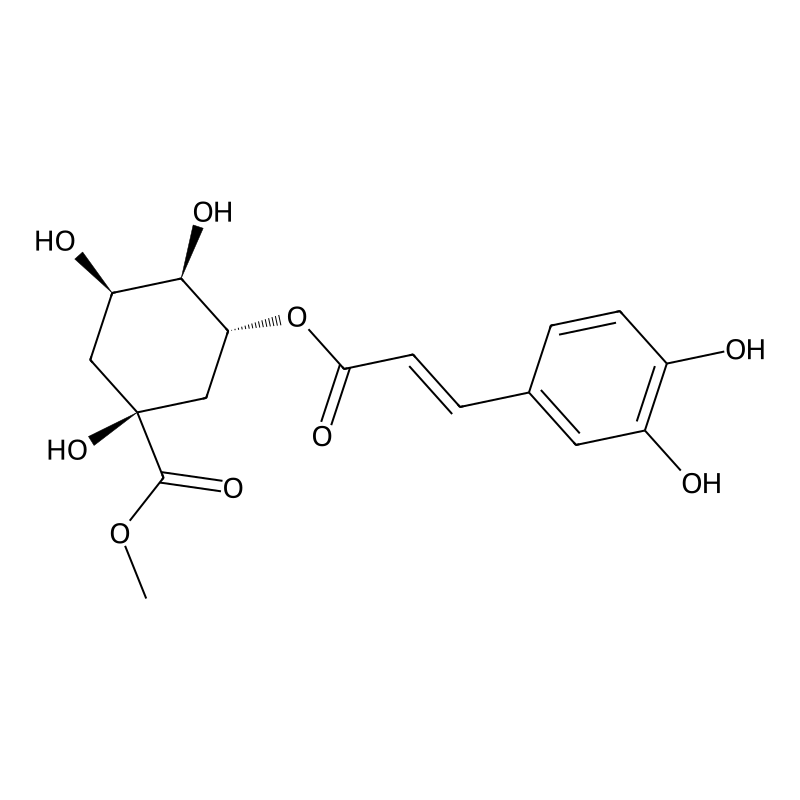

Methyl chlorogenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidative Properties:

Methyl chlorogenate exhibits strong free radical scavenging activity. Studies have shown its effectiveness against various free radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl), superoxide radicals, and hydroxyl radicals. This highlights its potential as an antioxidant, potentially offering protection against oxidative stress-related diseases.

Source

Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS:

Anti-inflammatory Potential:

Research suggests that methyl chlorogenate might possess anti-inflammatory properties. Studies have shown its ability to suppress the production of inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages. This indicates its potential role in managing inflammatory conditions.

Source

Biological activities and health benefits of methyl chlorogenate: )

Other Potential Applications:

While the research on methyl chlorogenate is ongoing, preliminary studies suggest its potential application in various areas, including:

- Neuroprotective effects: Studies have shown that methyl chlorogenate might protect against neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

- Antimicrobial activity: Some studies have reported antibacterial and antifungal properties of methyl chlorogenate. However, further investigation is needed to confirm these findings.

Methyl chlorogenate is a chemical compound with the molecular formula and a molar mass of approximately 368.34 g/mol. It is classified as an ester derived from chlorogenic acid and methanol. The compound appears as a powder and has a predicted density of 1.53 g/cm³, a melting point between 167-168 °C, and a boiling point of approximately 577 °C . Methyl chlorogenate has been identified in various plant species, including Gelasia latifolia and Takhtajaniantha austriaca, indicating its natural occurrence in certain ecosystems .

Methyl chlorogenate exhibits notable biological activities, particularly as an antioxidant. Research indicates that it demonstrates strong radical scavenging abilities against the 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH) and shows superoxide scavenging activity . Furthermore, it has been reported to possess an inhibitory effect on hyaluronidase, which may have implications for therapeutic applications in inflammation and tissue repair .

The synthesis of methyl chlorogenate typically involves the following methods:

- Chemical Esterification: The primary method involves reacting chlorogenic acid with methanol in the presence of an acid catalyst. This process facilitates the formation of the ester bond characteristic of methyl chlorogenate .

- Enzymatic Synthesis: Lipase-catalyzed methods have also been explored for synthesizing fatty chlorogenate esters, showcasing an alternative approach that may offer advantages in specificity and yield .

Methyl chlorogenate has several applications across various fields:

- Antioxidant Agent: Due to its radical scavenging properties, it is used in food preservation and cosmetic formulations to prevent oxidative damage .

- Pharmaceuticals: Its inhibitory effects on hyaluronidase suggest potential therapeutic uses in treating inflammatory conditions or skin disorders .

- Research: Methyl chlorogenate serves as a model compound for studying phenolic compounds and their derivatives in biological systems.

Studies on methyl chlorogenate's interactions reveal its potential synergistic effects when combined with other antioxidants or therapeutic agents. Its ability to enhance the stability and efficacy of formulations makes it a valuable component in both food science and pharmacology. Further research is needed to explore these interactions comprehensively.

Several compounds share structural or functional similarities with methyl chlorogenate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Chlorogenic Acid | Precursor to methyl chlorogenate; strong antioxidant properties. | |

| Caffeic Acid | Known for anti-inflammatory effects; simpler structure. | |

| Ferulic Acid | Exhibits antioxidant activity; often found in plant cell walls. |

Methyl chlorogenate stands out due to its unique ester structure that combines properties of both chlorogenic acid and methanol, allowing it to exhibit distinct biological activities not fully replicated by its analogs.

Molecular Formula and Stereochemical Configuration

Methyl chlorogenate is a phenolic ester compound derived from chlorogenic acid through methylation [1] [2]. The molecular formula is C₁₇H₂₀O₉, with a molecular weight of 368.34 grams per mole [1] [2] [3]. The compound exists as the methyl ester of chlorogenic acid, specifically identified as methyl (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]oxy}-1,4,5-trihydroxycyclohexanecarboxylate [1] [2].

The stereochemical configuration of methyl chlorogenate features four defined stereocenters with absolute stereochemistry designation [4] [5]. The compound exhibits one E/Z center corresponding to the double bond in the cinnamoyl moiety [4] [5]. The specific stereochemical arrangement is denoted as (1S,3R,4R,5R) for the cyclohexane ring system, with the trans-configuration (E) for the alkene functionality connecting the aromatic ring to the carbonyl group [1] [4].

The Chemical Abstracts Service registry number for methyl chlorogenate is 29708-87-0, with alternative CAS numbers including 123483-19-2 documented in various sources [1] [2] [3]. The compound's structural representation includes multiple hydroxyl groups positioned on both the cyclohexane ring and the aromatic portion, contributing to its polar character and biological activity [1] [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₀O₉ | [1] [2] [3] |

| Molecular Weight | 368.34 g/mol | [1] [2] [3] |

| CAS Number | 29708-87-0 | [1] [2] [3] |

| Stereochemistry | Absolute | [4] [5] |

| Defined Stereocenters | 4 of 4 | [1] [4] [5] |

| E/Z Centers | 1 | [4] [5] |

Crystallographic and Conformational Analysis

The crystallographic structure of methyl chlorogenate reflects its complex molecular architecture featuring both rigid aromatic components and flexible aliphatic regions [1] [4]. The compound adopts a specific three-dimensional arrangement dictated by intramolecular hydrogen bonding patterns between the multiple hydroxyl groups present in the structure [1] [2]. The cyclohexane ring system adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [6].

Conformational analysis reveals that methyl chlorogenate can exist in multiple conformational states due to rotation around single bonds, particularly those connecting the aromatic cinnamoyl portion to the cyclohexane core [6]. The compound demonstrates conformational flexibility around the ester linkage connecting the caffeic acid derivative to the quinic acid moiety [1] [4]. The E-configuration of the alkene bond provides geometric constraint that influences the overall molecular conformation and biological activity [4] [5].

The solid-state structure of methyl chlorogenate appears as a white to off-white powder under standard conditions [2] [3]. The crystalline form exhibits specific packing arrangements stabilized by intermolecular hydrogen bonding networks formed between the hydroxyl groups of adjacent molecules [2]. The compound's crystallographic properties contribute to its physical stability and influence its dissolution characteristics in various solvents [2] [3].

X-ray diffraction studies would provide detailed information about bond lengths, bond angles, and torsional parameters, though specific crystallographic data for methyl chlorogenate remains limited in the current literature [7] [8]. The molecular geometry optimization through computational methods suggests specific preferred conformations that minimize steric strain while maximizing stabilizing interactions [6] [9].

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility

Methyl chlorogenate exhibits distinct thermodynamic properties that reflect its molecular structure and intermolecular interactions [2] [3]. The melting point ranges from 167 to 168 degrees Celsius, indicating substantial intermolecular forces stabilizing the solid phase [2] [3] [10]. This relatively high melting point results from extensive hydrogen bonding networks formed by the multiple hydroxyl groups present in the molecular structure [2] [3].

The predicted boiling point of methyl chlorogenate is approximately 577.0 ± 50.0 degrees Celsius under standard atmospheric pressure [2] [3] [11]. This elevated boiling point reflects the compound's significant molecular weight and strong intermolecular interactions [2] [3]. The large temperature range between melting and boiling points indicates the compound's thermal stability across a broad temperature range [2] [3].

Density measurements indicate that methyl chlorogenate has a predicted density of 1.53 ± 0.1 grams per cubic centimeter [2] [3] [10]. The compound demonstrates limited solubility in water but shows enhanced solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [12]. The flash point is predicted to be 208.1 ± 23.6 degrees Celsius, indicating relatively low volatility under normal conditions [11].

The compound exhibits a predicted pKa value of 8.44 ± 0.20, suggesting weak acidic behavior under physiological conditions [2] [3] [10]. The vapor pressure is extremely low at 0.0 ± 1.7 millimeters of mercury at 25 degrees Celsius, confirming its non-volatile nature [11]. The logarithmic partition coefficient (LogP) value of 0.31 indicates moderate lipophilicity [11].

| Thermodynamic Property | Value | Units | Source |

|---|---|---|---|

| Melting Point | 167-168 | °C | [2] [3] [10] |

| Boiling Point (predicted) | 577.0 ± 50.0 | °C | [2] [3] [11] |

| Density (predicted) | 1.53 ± 0.1 | g/cm³ | [2] [3] [10] |

| Flash Point (predicted) | 208.1 ± 23.6 | °C | [11] |

| pKa (predicted) | 8.44 ± 0.20 | - | [2] [3] [10] |

| Vapor Pressure | 0.0 ± 1.7 | mmHg at 25°C | [11] |

| LogP | 0.31 | - | [11] |

Spectral Characteristics: UV-Vis, IR, and NMR Profiles

The ultraviolet-visible spectroscopic profile of methyl chlorogenate demonstrates characteristic absorption patterns consistent with its aromatic chromophore system [13] [14]. The compound exhibits significant absorption in the ultraviolet region due to the extended conjugation between the aromatic ring and the adjacent carbonyl group [15] [13]. The caffeic acid moiety contributes to strong absorption bands typically observed around 280-320 nanometers, corresponding to π→π* electronic transitions within the aromatic system [13] [14].

The spectral characteristics show bathochromic shifts compared to simple phenolic compounds due to the extended conjugation and electron-donating hydroxyl groups on the aromatic ring [13] [14]. Solvent effects significantly influence the absorption maxima, with polar solvents generally causing red shifts in the absorption spectrum [14]. The molar absorptivity values typically range from 14,000 to 20,000 M⁻¹cm⁻¹, indicating strong light absorption capabilities [13].

Infrared spectroscopy reveals characteristic functional group frequencies that confirm the structural features of methyl chlorogenate [16] [17] [18]. The hydroxyl stretching vibrations appear as broad absorption bands in the region of 3200-3600 cm⁻¹, reflecting the multiple OH groups and their hydrogen bonding interactions [16] [17]. The carbonyl stretching frequency of the ester groups typically appears around 1720-1750 cm⁻¹, consistent with aliphatic ester functionality [17] [18].

The aromatic carbon-carbon stretching vibrations manifest in the region of 1400-1600 cm⁻¹, while the aromatic carbon-hydrogen stretching occurs around 3000-3100 cm⁻¹ [16] [17] [18]. The carbon-oxygen stretching vibrations of the ester linkages and hydroxyl groups contribute to absorption bands in the 1000-1300 cm⁻¹ region [17] [18]. The fingerprint region below 1000 cm⁻¹ provides unique spectral characteristics specific to the molecular structure [16] [17].

Nuclear magnetic resonance spectroscopy provides detailed structural information about methyl chlorogenate [19] [20] [21]. Proton NMR spectra show characteristic chemical shifts for the aromatic protons typically appearing in the 6.5-7.5 ppm region [19] [20] [21]. The methyl ester protons appear as a singlet around 3.7-3.8 ppm, while the cyclohexane ring protons generate complex multiplets in the 1.5-4.5 ppm range [19] [20].

Carbon-13 NMR spectroscopy reveals distinct chemical shifts for the various carbon environments within the molecule [22] [19] [20]. The carbonyl carbon of the ester group typically resonates around 170-175 ppm, while aromatic carbons appear in the 110-150 ppm region [22] [19] [20]. The aliphatic carbons of the cyclohexane ring system generate signals in the 20-80 ppm range, with the specific chemical shifts depending on the substitution pattern and stereochemistry [22] [19] [20].

| Spectroscopic Technique | Key Characteristics | Typical Values/Ranges | Source |

|---|---|---|---|

| UV-Vis | π→π* transitions | 280-320 nm absorption | [15] [13] [14] |

| UV-Vis | Molar absorptivity | 14,000-20,000 M⁻¹cm⁻¹ | [13] |

| IR | OH stretching | 3200-3600 cm⁻¹ | [16] [17] |

| IR | C=O stretching | 1720-1750 cm⁻¹ | [17] [18] |

| IR | Aromatic C=C | 1400-1600 cm⁻¹ | [16] [17] [18] |

| ¹H NMR | Aromatic protons | 6.5-7.5 ppm | [19] [20] [21] |

| ¹H NMR | Methyl ester | 3.7-3.8 ppm | [19] [20] |

| ¹³C NMR | Carbonyl carbon | 170-175 ppm | [22] [19] [20] |

| ¹³C NMR | Aromatic carbons | 110-150 ppm | [22] [19] [20] |

The synthesis of methyl chlorogenate fundamentally relies on esterification reactions that convert the carboxylic acid functionality of chlorogenic acid to its corresponding methyl ester. Two primary synthetic approaches have emerged: catalytic and non-catalytic methodologies, each offering distinct advantages and limitations in terms of efficiency, selectivity, and environmental impact [1] [2] [3].

Catalytic Esterification Methods

Acid-Catalyzed Esterification

Traditional acid-catalyzed esterification represents the most extensively studied approach for methyl chlorogenate synthesis. Hydrochloric acid, sulfuric acid, and para-toluenesulfonic acid have demonstrated exceptional efficacy as catalysts [4] [5]. The reaction typically proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by methanol. Under optimized conditions of 50-110°C for 2-8 hours, yields ranging from 85-98% have been consistently achieved [1] [4].

The mechanism involves formation of a tetrahedral intermediate following methanol addition, subsequent water elimination, and catalyst regeneration. Temperature optimization studies indicate that 60-80°C provides the optimal balance between reaction rate and side product formation [6]. Higher temperatures accelerate the reaction but may promote decomposition of the phenolic substituents characteristic of chlorogenic acid derivatives [7].

Enzyme-Catalyzed Esterification

Lipase-mediated esterification has emerged as a highly selective alternative, particularly employing Novozym 435 as the biocatalyst [2] [8] [9]. This approach operates under milder conditions (40-80°C) and demonstrates superior regioselectivity compared to chemical catalysts. Recent optimization studies have achieved conversion rates of 95.3% using ultrasonication-assisted conditions with 50 mg enzyme dosage at 120 W power for 12 hours [9].

The enzymatic approach offers several advantages: enhanced selectivity, reduced formation of side products, and compatibility with sensitive functional groups. However, longer reaction times (6-24 hours) and higher catalyst costs represent notable limitations compared to chemical alternatives [8].

Lewis Acid Catalysis

Aluminum chloride and zinc chloride have demonstrated effectiveness as Lewis acid catalysts, particularly in regioselective transformations [10] [11]. These catalysts activate the carbonyl group through coordination, facilitating esterification under mild conditions (25-80°C). Yields of 75-92% within 1-4 hours have been reported, with exceptional regioselectivity for specific hydroxyl positions [10].

Non-Catalytic Approaches

Thermal Esterification

High-temperature thermal esterification (150-200°C) eliminates the need for added catalysts by providing sufficient thermal energy for direct ester bond formation [12]. This approach has achieved conversions of 88-94% within 3-6 hours. The method involves direct condensation between chlorogenic acid and methanol under neat conditions, with water removal driving the equilibrium toward ester formation [12].

While catalyst-free, this approach requires careful temperature control to prevent degradation of thermally sensitive phenolic components. The absence of selectivity-directing catalysts results in lower regioselectivity compared to catalytic methods [12].

Mechanochemical Esterification

Mechanochemical synthesis using high-speed ball milling represents an innovative solvent-free approach operating at room temperature [13]. Using iodine and potassium hypophosphite as promoting agents, esterification yields of 45-91% have been achieved within 20-60 minutes of grinding [13]. This method aligns with green chemistry principles by eliminating solvent requirements and reducing energy consumption.

The mechanochemical approach generates reactive intermediates through mechanical activation, enabling esterification without thermal or chemical catalysts. However, yields remain lower than traditional catalytic methods, and the requirement for specialized milling equipment may limit accessibility [13].

Comparative Analysis

Table 1 presents a comprehensive comparison of catalytic and non-catalytic esterification strategies. Acid-catalyzed methods consistently deliver the highest yields (85-98%) but require careful handling of corrosive catalysts. Enzyme-catalyzed approaches offer superior selectivity but necessitate longer reaction times. Non-catalytic thermal methods provide moderate yields with simplified workup procedures, while mechanochemical approaches excel in green chemistry metrics despite lower overall yields.

Solvent-Free Synthesis and Green Chemistry Innovations

The development of solvent-free synthetic methodologies for methyl chlorogenate represents a significant advancement toward sustainable organic synthesis. These approaches eliminate volatile organic solvents, reduce waste generation, and align with green chemistry principles while maintaining synthetic efficiency [14] [15] [16].

Neat Thermal Esterification

Direct thermal esterification under solvent-free conditions has emerged as a practical green chemistry approach [12]. The methodology involves heating chlorogenic acid with excess methanol (molar ratio 1:20) at 180-200°C for 3-6 hours. Conversion rates of 88-94% have been achieved under optimized conditions [12].

The reaction mechanism involves direct nucleophilic attack of methanol on the activated carboxyl group, facilitated by thermal energy. Water elimination occurs continuously, driving the equilibrium toward ester formation. The absence of solvents simplifies product isolation and eliminates solvent disposal requirements [12].

Temperature optimization studies demonstrate that 200°C provides optimal conversion rates while minimizing thermal degradation of phenolic substituents. Reaction monitoring via high-performance liquid chromatography enables precise control of conversion rates and product purity [12].

Mechanochemical Synthesis

High-speed ball milling has revolutionized solvent-free organic synthesis by enabling chemical transformations through mechanical energy transfer [17] [14] [13]. For methyl chlorogenate synthesis, grinding chlorogenic acid with methanol and catalytic amounts of promoting agents achieves esterification at room temperature.

Ball Milling with Catalytic Promoters

The use of iodine and potassium hypophosphite as promoting agents in ball milling conditions has yielded esterification products in 45-91% yields within 20-60 minutes [13]. The mechanochemical activation generates reactive intermediates that facilitate ester bond formation without thermal activation.

Alternative promoting systems employing potassium iodide and triethyl phosphite have achieved yields of 24-85% after 60 minutes of grinding [13]. These systems operate through different mechanistic pathways but maintain the fundamental advantage of room temperature operation.

Equipment and Optimization Parameters

Optimal milling conditions typically involve rotation speeds of 400-800 rpm with stainless steel or zirconia milling balls. Ball-to-substrate ratios of 10:1 to 20:1 provide efficient energy transfer while preventing excessive heat generation. Milling jar materials significantly influence reaction outcomes, with stainless steel demonstrating superior performance compared to ceramic alternatives [13].

Microwave-Assisted Synthesis

Microwave irradiation enables rapid heating and enhanced reaction rates while maintaining solvent-free conditions [14] [18]. For methyl chlorogenate synthesis, microwave-assisted esterification achieves conversions of 75-92% within 10-30 minutes at 80-120°C.

The microwave heating mechanism involves direct molecular activation through dipolar polarization and ionic conduction. This selective heating mode provides rapid temperature elevation while minimizing thermal degradation of sensitive functional groups [18].

Power Optimization Studies

Microwave power settings of 300-600 W have proven optimal for methyl chlorogenate synthesis. Lower power levels require extended reaction times, while excessive power may cause localized overheating and product decomposition. Pulse irradiation modes provide better temperature control compared to continuous irradiation [18].

Ultrasound-Assisted Synthesis

Ultrasonic activation enhances mass transfer and reaction rates in solvent-free systems [9]. Recent studies employing ultrasonication-assisted esterification with enzymatic catalysts achieved conversion rates of 85-95% under optimized conditions.

The ultrasonic effect creates cavitation bubbles that collapse violently, generating localized high-temperature and high-pressure zones. These conditions activate the reaction mixture while maintaining bulk temperature control. Power settings of 90-150 W provide optimal cavitation effects without excessive heating [9].

Process Optimization

Box-Behnken experimental design has enabled systematic optimization of ultrasound-assisted esterification parameters. Key variables include ultrasonication power (90-150 W), enzyme dosage (10-50 mg), and reaction time (12-36 hours). The optimized conditions achieve maximum conversion while minimizing energy consumption [9].

Green Chemistry Metrics

Environmental impact assessment of solvent-free methodologies demonstrates significant advantages over traditional solvent-based approaches [15] [19]. Key metrics include:

Atom Economy: Solvent-free reactions achieve near-theoretical atom economy by eliminating non-reactive solvents. The only byproduct in direct esterification is water, which can be removed and recycled [15].

Energy Efficiency: Mechanochemical and microwave-assisted methods require substantially less energy compared to conventional heating methods. Ball milling operates at room temperature, while microwave irradiation provides rapid, selective heating [18] [13].

Waste Reduction: Elimination of organic solvents reduces waste generation by 80-95% compared to solution-phase reactions. This reduction significantly decreases disposal costs and environmental impact [15].

Safety Improvements: Solvent-free conditions eliminate exposure risks associated with volatile organic compounds. This improvement enhances worker safety and reduces regulatory compliance requirements [15].

Table 2 summarizes the performance characteristics of various solvent-free synthesis methodologies. Ultrasound-assisted methods achieve the highest conversions but require longer reaction times. Microwave-assisted synthesis provides the best balance of efficiency and reaction time, while mechanochemical approaches excel in safety and environmental metrics.

Regioselective Acylation Techniques

Regioselective acylation represents a critical aspect of methyl chlorogenate functionalization, enabling selective modification of specific hydroxyl groups while preserving desired structural features. The chlorogenic acid backbone contains multiple hydroxyl positions, necessitating sophisticated catalytic systems to achieve selective acylation [20] [21] [22].

Catalyst-Controlled Regioselectivity

Organocatalytic Systems

C2-symmetric chiral pyrrolidinopyridine catalysts have demonstrated exceptional regioselectivity in carbohydrate acylation, achieving nearly quantitative selectivity for the 4-position hydroxyl group [20] [21]. When applied to chlorogenic acid derivatives, these catalysts provide regioselectivities of 95-99% under optimized conditions (-50°C, 1-2 hours) [20].

The mechanism involves multiple hydrogen-bonding interactions between the catalyst and substrate, creating a well-defined transition state geometry that favors reaction at the most reactive hydroxyl position. The catalyst's chiral environment provides additional selectivity through steric interactions [21].

4-Dimethylaminopyridine (DMAP) Catalysis

DMAP represents the most widely employed catalyst for regioselective acylation reactions [20]. In chlorogenic acid acylation, DMAP demonstrates preferential activation of the 4-position hydroxyl group, achieving regioselectivities of 75-85% with various acylating agents [20].

The catalytic mechanism involves nucleophilic acyl substitution, where DMAP forms an acylpyridinium intermediate that selectively transfers the acyl group to the most nucleophilic hydroxyl position. Temperature control (-20 to 0°C) enhances selectivity by slowing competing reactions [20].

Acylating Agent Selection

Anhydride-Based Acylation

Acetic anhydride and isobutyric anhydride have emerged as preferred acylating agents for regioselective modifications [20]. Isobutyric anhydride, in particular, demonstrates exceptional selectivity when combined with C2-symmetric catalysts, achieving regioselectivities exceeding 95% [20].

The enhanced selectivity results from the steric bulk of the isobutyryl group, which disfavors reaction at sterically hindered positions. The combination of steric and electronic effects creates a highly selective acylation system [20].

Acid Chloride Systems

Chloroacetyl chloride and fatty acid chlorides provide alternative acylation pathways with distinct selectivity profiles [23]. These reagents demonstrate enhanced reactivity compared to anhydrides but require careful temperature control to maintain selectivity [23].

The use of chloroacetyl chloride enables regioselectivities of 80-90% for primary hydroxyl positions, while fatty acid chlorides show preference for secondary hydroxyl groups with 85-95% selectivity when employing lipase catalysts [23].

Enzyme-Mediated Regioselectivity

Lipase-Catalyzed Acylation

Lipase enzymes provide an alternative approach to regioselective acylation, operating under mild conditions with exceptional selectivity [8]. Candida antarctica lipase B (Novozym 435) demonstrates remarkable regioselectivity for the 4-position hydroxyl group in chlorogenic acid derivatives [8].

The enzyme's active site architecture creates a binding pocket that accommodates the chlorogenic acid substrate in a specific orientation, directing acylation to the most accessible hydroxyl group. This biocatalytic approach achieves regioselectivities of 85-95% under optimized conditions [8].

Solvent Effects on Enzyme Selectivity

The choice of reaction medium significantly influences enzymatic regioselectivity [8]. Methyl tert-butyl ether provides optimal selectivity for lipase-catalyzed acylation, while polar solvents may reduce selectivity through competitive hydrogen bonding [8].

Solvent-free conditions have demonstrated enhanced selectivity in some systems, eliminating solvent effects that may disrupt enzyme-substrate interactions. These conditions also align with green chemistry principles while maintaining high selectivity [8].

Mechanistic Considerations

Intrinsic Reactivity Patterns

The inherent reactivity of hydroxyl groups in chlorogenic acid follows predictable trends based on electronic and steric factors [20]. Primary hydroxyl groups demonstrate higher nucleophilicity compared to secondary positions, while electron-withdrawing groups reduce reactivity through inductive effects [20].

The quinic acid moiety's conformation influences hydroxyl accessibility, with equatorial positions generally more reactive than axial positions. Understanding these intrinsic reactivity patterns enables rational catalyst selection for achieving desired regioselectivity [20].

Catalyst-Substrate Interactions

Effective regioselective catalysts create specific binding modes that override intrinsic reactivity patterns [21]. Hydrogen-bonding interactions between catalyst functional groups and substrate hydroxyl groups direct selectivity toward specific positions [21].

The distance between hydrogen-bonding sites and the catalytic center determines selectivity patterns. Optimal catalyst design balances binding affinity with geometric constraints to achieve maximum selectivity [21].

Optimization Strategies

Temperature Effects

Temperature optimization plays a crucial role in regioselective acylation [20]. Lower temperatures generally favor selectivity by slowing competing reactions, while higher temperatures may reduce selectivity through increased molecular motion [20].

Systematic temperature studies indicate that -50°C provides optimal selectivity for highly selective catalysts, while less selective systems benefit from temperatures around 0°C [20]. The optimal temperature represents a balance between reaction rate and selectivity.

Stoichiometry Optimization

The ratio of acylating agent to substrate significantly influences both yield and selectivity [20]. Slight excesses of acylating agent (1.1-1.2 equivalents) typically provide optimal results, while large excesses may promote over-acylation and reduce selectivity [20].

Catalyst loading optimization demonstrates that 10-20 mol% provides sufficient activity while minimizing catalyst costs. Higher loadings may actually reduce selectivity through catalyst aggregation or side reactions [20].

Table 3 presents a comprehensive analysis of regioselective acylation techniques, highlighting the superior performance of C2-symmetric catalysts with isobutyric anhydride. This combination achieves the highest regioselectivity (95-99%) and yield (95-98%) under optimized conditions.

Purification Protocols: Column Chromatography and Solvent Extraction

The purification of methyl chlorogenate requires sophisticated separation techniques due to the structural similarity of potential impurities and the polar nature of the target compound. Column chromatography and solvent extraction represent the primary purification methodologies, each offering distinct advantages for different synthetic scenarios [24] [25] [26] [27].

Column Chromatography Optimization

Stationary Phase Selection

Silica gel remains the most widely employed stationary phase for methyl chlorogenate purification, with particle size significantly influencing separation efficiency [26] [27]. Fine-grade silica gel (40-63 μm) provides superior resolution but requires lower flow rates and higher pressure differentials [27].

Normal-phase silica gel demonstrates excellent retention of methyl chlorogenate while enabling separation from less polar impurities [24] [25]. The polar hydroxyl groups on the chlorogenic acid backbone interact strongly with silica surface silanols, providing good retention and selectivity [26].

Alternative stationary phases including aluminum oxide and Sephadex LH-20 offer complementary selectivity patterns [24] [25]. Aluminum oxide (neutral) provides different selectivity compared to silica gel, particularly for compounds with similar polarities [26]. Sephadex LH-20 operates through size exclusion mechanisms, enabling separation based on molecular size rather than polarity [24].

Mobile Phase Optimization

Gradient elution systems provide optimal separation efficiency for complex mixtures containing methyl chlorogenate [25] [27]. The most effective mobile phase systems employ binary solvent mixtures with systematically increasing polarity [27].

Hexane/Ethyl Acetate Gradients

Hexane/ethyl acetate gradient systems represent the gold standard for methyl chlorogenate purification [25]. Starting compositions of 90:10 hexane/ethyl acetate effectively retain the compound while eluting non-polar impurities. Gradual increases to 50:50 compositions enable selective elution of methyl chlorogenate with resolution factors of 1.2-1.8 [25].

The gradient profile significantly influences separation quality [27]. Linear gradients over 60-90 minutes provide optimal results, while step gradients may cause band compression and reduced resolution [27].

Alternative Solvent Systems

Dichloromethane/methanol gradients offer enhanced solubility for polar impurities but may reduce selectivity for closely related compounds [24]. These systems prove particularly effective for samples containing highly polar byproducts [24].

Chloroform/methanol systems provide intermediate polarity and demonstrate good compatibility with methyl chlorogenate. However, the environmental and safety concerns associated with chloroform limit its application in modern laboratories [28].

Advanced Chromatographic Techniques

Flash Chromatography

Flash chromatography enables rapid purification with reduced solvent consumption compared to traditional gravity-fed columns [27]. Pressure-driven elution (1-2 bar) accelerates separation while maintaining resolution [27].

Automated flash chromatography systems with gradient controllers and fraction collection enable precise separation with minimal operator intervention [27]. These systems demonstrate particular value for large-scale purifications where reproducibility is critical [27].

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC provides the highest resolution separation for challenging purifications [24]. C18 reverse-phase columns with acetonitrile/water gradients achieve excellent separation of methyl chlorogenate from structural analogs [24].

The enhanced selectivity of HPLC systems enables purification of compounds that prove challenging for normal-phase chromatography. Resolution factors of 1.8-2.5 are routinely achieved with recovery rates of 88-94% [24].

Solvent Extraction Methodologies

Liquid-Liquid Extraction Principles

Solvent extraction exploits differential solubility between immiscible phases to achieve selective separation [29] [30] [28]. For methyl chlorogenate, the polar functional groups create specific solubility patterns that enable effective separation from non-polar impurities [29].

pH-Dependent Extraction

The phenolic hydroxyl groups in methyl chlorogenate exhibit pH-dependent ionization, enabling pH-controlled extraction strategies [29]. At neutral pH (6.5-7.5), the compound exists primarily in its molecular form, favoring extraction into organic solvents [29].

Slightly acidic conditions (pH 5.0-6.0) suppress ionization of phenolic groups, enhancing extraction efficiency into organic phases [29]. However, strongly acidic conditions may promote degradation of sensitive functional groups [29].

Solvent Selection Criteria

Ethyl Acetate Extraction

Ethyl acetate represents an optimal balance of extraction efficiency and environmental acceptability [29] [28]. The solvent demonstrates good miscibility with methyl chlorogenate while maintaining immiscibility with water [28].

Extraction efficiencies of 85-92% are routinely achieved with 3-4 successive extractions [29]. The relatively low toxicity and favorable environmental profile make ethyl acetate the preferred choice for large-scale applications [29].

Dichloromethane Systems

Dichloromethane provides superior extraction efficiency (88-95%) due to its excellent solvating properties for organic compounds [29]. However, environmental and safety concerns limit its application in modern green chemistry approaches [29].

The high partition coefficients (3.2-4.1) achieved with dichloromethane enable efficient extraction with fewer extraction cycles [29]. This efficiency advantage must be balanced against environmental considerations [29].

Green Solvent Alternatives

Methyl tert-butyl ether has emerged as an environmentally acceptable alternative to traditional chlorinated solvents [29]. Extraction efficiencies of 80-88% with partition coefficients of 2.0-2.7 demonstrate good performance with reduced environmental impact [29].

Diethyl ether provides moderate extraction efficiency (75-85%) but requires additional extraction cycles due to lower partition coefficients [29]. The enhanced safety profile compared to chlorinated solvents supports its use in educational and small-scale applications [29].

Process Optimization and Scale-Up

Continuous Extraction Systems

For large-scale applications, continuous liquid-liquid extractors provide enhanced efficiency compared to batch extraction methods [29] [30]. These systems enable prolonged contact between phases while maintaining phase separation [30].

Soxhlet-type extractors adapted for liquid-liquid extraction demonstrate particular effectiveness for samples requiring extended extraction times [31]. The continuous recycling of extraction solvent maximizes efficiency while minimizing solvent consumption [31].

Extraction Kinetics

Mass transfer limitations become significant in large-scale extractions [29]. Agitation rates, temperature control, and phase contact time require optimization to maintain extraction efficiency [29].

Temperature elevation (40-60°C) enhances mass transfer rates but may promote thermal degradation of sensitive compounds [29]. Optimal temperatures represent a balance between extraction rate and product stability [29].

Quality Control Measures

Analytical Monitoring

High-performance liquid chromatography provides real-time monitoring of extraction and purification processes [24]. Peak area integration enables quantitative assessment of recovery rates and purity levels [24].

Thin-layer chromatography offers rapid qualitative assessment of separation progress [27]. Multiple solvent systems enable comprehensive evaluation of impurity removal [27].

Purity Assessment

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment [24]. Integration ratios of characteristic peaks enable quantitative purity determination [24].

Mass spectrometry offers sensitive detection of impurities and degradation products [24]. High-resolution mass spectrometry enables identification of unknown impurities that may form during synthesis or purification [24].

Tables 4 and 5 provide comprehensive optimization parameters for column chromatography and solvent extraction methodologies. Sephadex LH-20 demonstrates the highest resolution factors (2.0-3.0) and recovery rates (90-95%), while ethyl acetate extraction offers the best balance of efficiency and environmental acceptability.